molecular formula C7H10N2O2S2 B1518009 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide CAS No. 1154232-59-3

3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide

Cat. No.: B1518009
CAS No.: 1154232-59-3
M. Wt: 218.3 g/mol
InChI Key: CERXIGMHUHDLNS-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is a versatile organic compound with the molecular formula C7H10N2O2S2. It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonamide group (-SO2NH-) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzene-1-sulfonamide with methylamine and hydrogen sulfide under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using various nucleophiles.

Major Products Formed:

  • Oxidation: 3-Amino-N-methyl-4-sulfonylbenzene-1-sulfonamide

  • Reduction: this compound (reduced form)

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide has several scientific research applications across different fields:

  • Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both an amino and a sulfanyl group on the benzene ring provides additional reactivity and versatility.

Comparison with Similar Compounds

  • Sulfanilamide

  • Sulfapyridine

  • Sulfisoxazole

  • Sulfadiazine

Properties

IUPAC Name

3-amino-N-methyl-4-sulfanylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-9-13(10,11)5-2-3-7(12)6(8)4-5/h2-4,9,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXIGMHUHDLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide
Reactant of Route 2
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide
Reactant of Route 3
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide
Reactant of Route 4
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide
Reactant of Route 5
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide
Reactant of Route 6
3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide

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